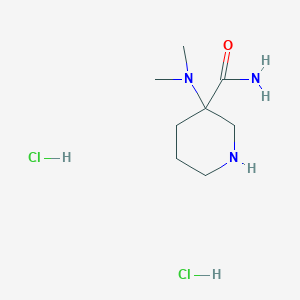![molecular formula C19H18N2O2 B2419179 Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 1207049-38-4](/img/structure/B2419179.png)
Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in medicinal chemistry due to their diverse biological activities . Thiophene, another related compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .
Synthesis Analysis
Quinolines can be synthesized through several methods, including the Friedländer Synthesis . Thiophene derivatives can be synthesized via Schiff bases reduction route .Molecular Structure Analysis
The molecular structures of related compounds are often stabilized by secondary intermolecular interactions . For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Chemical Reactions Analysis
Quinolines can undergo various chemical reactions, including Suzuki–Miyaura coupling . Thiophene derivatives can also undergo a variety of reactions .Physical And Chemical Properties Analysis
As mentioned earlier, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The properties of “Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate” would depend on its specific structure.Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the versatility of quinoline derivatives in medicinal chemistry. These compounds exhibit potent cytotoxic activity against various cancer cell lines, suggesting potential therapeutic applications in oncology. Notably, some derivatives have shown curative effects in mouse models of colon tumors at low doses (Deady et al., 2003).
Structural Studies and NLO Properties
- Research on aromatic δ-peptides, including quinoline-derived oligoamide foldamers, provides insights into the structural properties of these molecules. The helical structures of these oligomers, characterized by their stability and intramolecular hydrogen bonding, highlight the potential of quinoline derivatives in designing novel biomolecular structures (Jiang et al., 2003).
Novel Synthesis Methods
- A new one-pot synthesis method for quinoline-2-carboxylates underscores the importance of quinoline derivatives in organic chemistry. This method facilitates the production of biologically active molecules and ligands for metal-catalyzed reactions, broadening the scope of quinoline applications in chemical synthesis (Gabrielli et al., 2016).
Antimycobacterial Properties
- The synthesis and evaluation of pyrrolo[1,2-a]quinoline derivatives for antimycobacterial properties reveal the potential of quinoline derivatives in addressing infectious diseases. Some compounds exhibit significant activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, suggesting their potential as anti-tuberculosis agents (Venugopala et al., 2020).
DPP-4 Inhibition for Diabetes Treatment
- The discovery of a pyridylacetic acid derivative as a potent, selective, and orally active dipeptidyl peptidase IV (DPP-4) inhibitor indicates the role of quinoline derivatives in developing new treatments for diabetes. This research highlights the therapeutic potential of quinoline derivatives in metabolic disorders (Miyamoto et al., 2011).
Properties
IUPAC Name |
methyl 4-(3,5-dimethylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-8-13(2)10-14(9-12)20-17-11-18(19(22)23-3)21-16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSPQUPOGPUMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
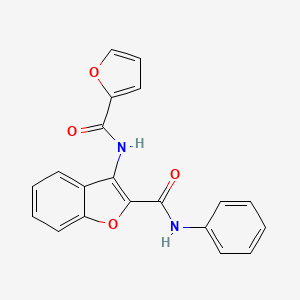
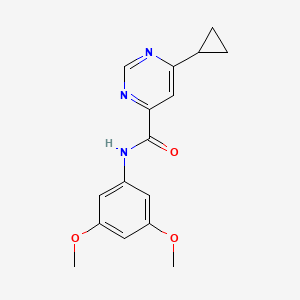
![2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2419100.png)
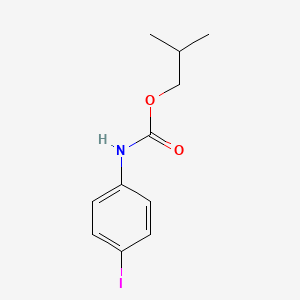
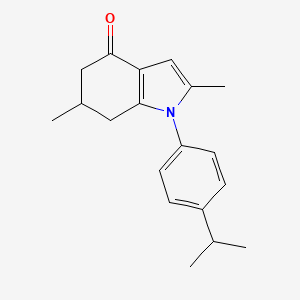
![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide](/img/structure/B2419107.png)
![2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2419108.png)
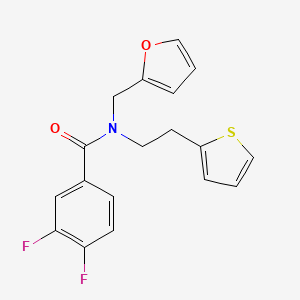
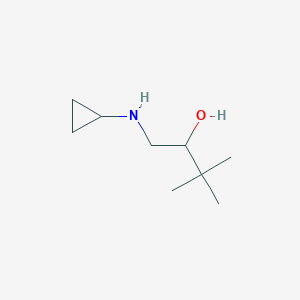
![2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2419112.png)
![Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2419113.png)
![1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2419115.png)
![2-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2419118.png)
